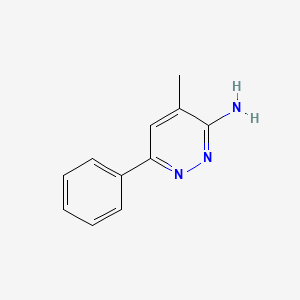
4-甲基-6-苯基哒嗪-3-胺
描述
3-Amino-4-methyl-6-phenylpyridazine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-methyl-6-phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methyl-6-phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
4-甲基-6-苯基哒嗪-3-胺: 已被确定为具有广泛药理活性(包括抗菌活性)的化合物中的核心结构。 由于其哒嗪环,该化合物被认为是药物化学中的“优先结构”,经常被用于针对各种病原体的药物发现计划 .
抗抑郁和抗焦虑作用
哒嗪衍生物,包括4-甲基-6-苯基哒嗪-3-胺,已显示出作为抗抑郁药和抗焦虑药的潜力。 它们与中枢神经系统受体相互作用的能力表明它们可用于治疗心理疾病 .
降压应用
该化合物的衍生物已被探索用于其降压作用。 它们属于可以通过调节生理途径来控制高血压的一类药物 .
抗癌特性
哒嗪环存在于一些具有抗癌活性的市售药物中。 4-甲基-6-苯基哒嗪-3-胺的衍生物可能抑制癌细胞的增殖,使其在肿瘤学研究中具有价值 .
抗血小板和抗血栓作用
哒嗪衍生物,包括4-甲基-6-苯基哒嗪-3-胺,已被研究用于其抗血小板作用。 它们可以预防血栓形成,从而降低血栓形成的风险 .
农用化学品应用
在农业中,该化合物的衍生物用作除草剂和植物生长调节剂。 它们的生物活性可以针对性地保护作物并有效地管理杂草 .
抗真菌活性
研究表明,某些哒嗪衍生物表现出显着的抗真菌活性。 这些化合物,包括4-甲基-6-苯基哒嗪-3-胺,可以开发成杀菌剂,以对抗各种植物和人类致病真菌 .
抗炎和镇痛作用
哒嗪骨架也与抗炎和镇痛特性有关。 可以合成4-甲基-6-苯基哒嗪-3-胺的衍生物来治疗炎症和疼痛 .
作用机制
Target of Action
The primary target of 4-methyl-6-phenylpyridazin-3-amine is the serotonin type 2 receptors and dopamine D1 and D2 type receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
4-Methyl-6-phenylpyridazin-3-amine interacts with its targets by binding to the serotonin type 2 receptors, dopamine D1 and D2 type receptors, and the serotonin reuptake pump . This compound blocks the reuptake of both dopamine and serotonin, thereby increasing their availability in the synaptic cleft . It also exhibits a slight degree of cholinomimetic activity .
Biochemical Pathways
The compound affects the biochemical pathways of serotonin and dopamine, two critical neurotransmitters in the brain. By blocking their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to mood-brightening effects and potential improvements in memory consolidation .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 4-methyl-6-phenylpyridazin-3-amine’s action include increased synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission . This can result in mood-brightening effects and potential improvements in memory consolidation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
属性
IUPAC Name |
4-methyl-6-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHYRSDTPCHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345356 | |
| Record name | 3-Amino-4-methyl-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81819-90-1 | |
| Record name | 3-Amino-4-methyl-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



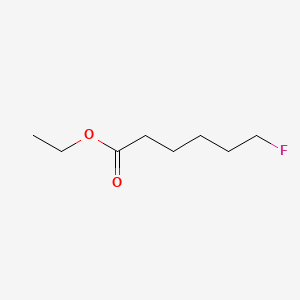
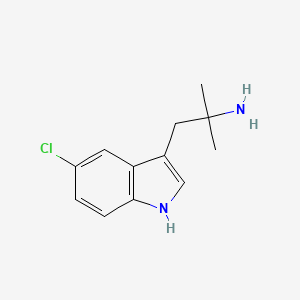

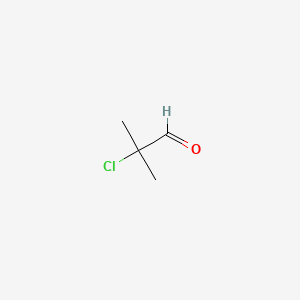
![[1,1'-Biphenyl]-3-sulfonic acid, 4,4'-diamino-](/img/structure/B1614685.png)
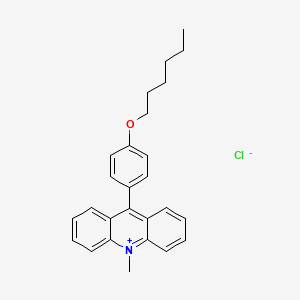
![methyl 4-[2-(diethylamino)ethoxy]benzoate](/img/structure/B1614690.png)



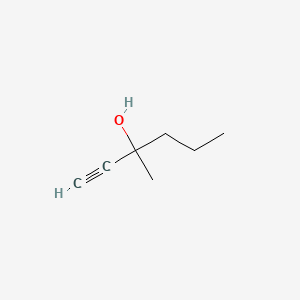
![[1,1'-Biphenyl]-2,2',4,4'-tetrol](/img/structure/B1614696.png)

